molecular formula C16H23NO B5443233 Azocan-1-yl(4-ethylphenyl)methanone

Azocan-1-yl(4-ethylphenyl)methanone

Cat. No.: B5443233
M. Wt: 245.36 g/mol
InChI Key: YAISPZGSUIICSI-UHFFFAOYSA-N
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Description

Azocan-1-yl(4-ethylphenyl)methanone is a ketone derivative featuring an 8-membered azacycloalkane (azocan) ring attached to a 4-ethylphenyl group via a methanone bridge. Its molecular formula is C₁₅H₂₁NO, with a molecular weight of 231.33 g/mol. The azocan ring confers conformational flexibility, while the 4-ethylphenyl substituent enhances lipophilicity, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

azocan-1-yl-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-14-8-10-15(11-9-14)16(18)17-12-6-4-3-5-7-13-17/h8-11H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAISPZGSUIICSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azocan-1-yl(4-ethylphenyl)methanone typically involves the reaction of azocane with 4-ethylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Azocan-1-yl(4-ethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azocane ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted azocane or phenyl derivatives.

Scientific Research Applications

Azocan-1-yl(4-ethylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azocan-1-yl(4-ethylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1. Structural Comparison

Compound Molecular Formula Ring Size Key Substituents
Azocan-1-yl(4-ethylphenyl)methanone C₁₅H₂₁NO 8-membered 4-ethylphenyl
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone C₁₄H₁₈FNO 7-membered 3-fluoro, 4-azepan
(3-Ethyl-6,7-dimethoxynaphthalene-1-yl)(phenyl)methanone C₂₂H₂₀O₃ N/A Ethyl, methoxy, naphthalene

Thermal Stability

Compounds with hydrogen-bonding networks, such as di(1H-tetrazol-5-yl)methanone oxime, exhibit high decomposition temperatures (288.7°C) due to robust intermolecular interactions . In contrast, this compound lacks strong H-bond donors, suggesting lower thermal stability, though this remains speculative without experimental data.

Table 2. Thermal Decomposition Data

Compound Decomposition Temperature (°C) Reference
Di(1H-tetrazol-5-yl)methanone oxime 288.7
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6

Crystallographic Properties

The gem-diol/ketone analogue (Compound 4) crystallizes in the orthorhombic space group Pbc2(1) with a density of 1.675 g·cm⁻³, stabilized by hydrogen bonding . This compound may adopt a similar space group but with altered packing due to its ethyl substituent, which could disrupt symmetry.

Table 3. Crystallographic Parameters

Compound Space Group Density (g·cm⁻³) Reference
Gem-diol/ketone (Compound 4) Pbc2(1) 1.675

Q & A

Basic: What are the standard synthetic routes for Azocan-1-yl(4-ethylphenyl)methanone, and what key reaction parameters influence yield?

Methodological Answer:
The synthesis of this compound typically involves coupling an azocane moiety with a substituted benzophenone precursor. A gold-catalyzed amide synthesis approach, as demonstrated for structurally similar compounds, can be adapted by substituting the nitro group in the aryl component with an ethyl group . Key parameters include:

  • Catalysts : Gold(I) or palladium-based catalysts for efficient coupling.
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
  • Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
    Purification via column chromatography (silica gel, gradient elution) is critical for isolating the product with >95% purity .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the azocane ring’s proton environment and the ethylphenyl group’s substitution pattern. Compare chemical shifts with analogous compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) .
  • X-ray Crystallography : Resolve the 3D conformation of the azocane ring and ketone group, particularly for studying ring puckering or crystallographic purity .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using ESI or EI-MS .

Advanced: How can computational methods predict the biological activity of this compound against specific enzyme targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s ketone group and enzyme active sites (e.g., kinases or proteases). Parameterize force fields to account for the azocane ring’s flexibility .
  • QSAR Modeling : Train models on datasets of structurally related compounds (e.g., indolizin-based derivatives) to predict IC50_{50} values for targets like antimicrobial enzymes .
  • MD Simulations : Simulate ligand-receptor binding over 100 ns to assess stability, focusing on the ethylphenyl group’s hydrophobic interactions .

Advanced: How to resolve contradictions in dipole moment measurements between experimental and computational data?

Methodological Answer:

  • Solvatochromic Shifts : Measure the compound’s UV/Vis spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to compute ground-state (μg\mu_g) and excited-state (μe\mu_e) dipole moments experimentally .
  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and compare computed dipole moments with experimental values. Discrepancies may arise from solvent effects or conformational flexibility in the azocane ring .

Advanced: What strategies address low solubility of this compound in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining biocompatibility .
  • Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the azocane nitrogen, reversible under physiological conditions .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) to improve bioavailability in in vivo models .

Advanced: How to model the azocane ring’s conformation using Cremer-Pople parameters?

Methodological Answer:

  • Coordinate Definition : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. Calculate the puckering amplitude (qq) and phase angle (ϕ\phi) from X-ray or DFT-optimized structures .
  • Comparative Analysis : Benchmark against similar 8-membered rings (e.g., azepane derivatives) to identify steric or electronic drivers of conformation .
  • Software Tools : Use Gaussian or ORCA for geometry optimization, followed by in-house scripts to compute puckering parameters .

Advanced: What analytical approaches validate purity and structural integrity in complex matrices?

Methodological Answer:

  • HPLC-PDA : Employ a C18 column (3.5 µm, 4.6 × 150 mm) with a water/acetonitrile gradient (0.1% TFA) to detect impurities <0.1% .
  • LC-MS/MS : Combine retention time alignment with MS/MS fragmentation to distinguish the target compound from isobaric metabolites in biological samples .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C) to confirm crystallinity and solvent-free synthesis .

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